molecular formula C25H19FN4O3S2 B2621496 N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide CAS No. 1223795-78-5

N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Cat. No.: B2621496
CAS No.: 1223795-78-5
M. Wt: 506.57
InChI Key: LOAXVNATOPJSAZ-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide” is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a methoxyphenyl group, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide” likely involves multiple steps, starting from commercially available precursors. Typical synthetic routes may include:

  • Formation of the triazatricyclo core through cyclization reactions.
  • Introduction of the fluorophenyl and methoxyphenyl groups via substitution reactions.
  • Final assembly of the compound through coupling reactions.

Industrial Production Methods

Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

  • Scaling up the synthetic route using batch or continuous flow processes.
  • Employing catalysts to improve reaction efficiency.
  • Implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others to create derivatives of the compound.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide” could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, this compound might be investigated for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide” would depend on its specific interactions with molecular targets. This might involve binding to specific proteins or enzymes, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazatricyclo derivatives or compounds with similar functional groups, such as:

  • N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide analogs.
  • Other fluorophenyl-containing compounds.
  • Methoxyphenyl derivatives.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S2/c1-33-18-9-7-15(8-10-18)13-30-24(32)22-21(19-6-3-11-27-23(19)35-22)29-25(30)34-14-20(31)28-17-5-2-4-16(26)12-17/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAXVNATOPJSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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